molecular formula C35H56N6O5 B145586 Cemadotin CAS No. 159776-69-9

Cemadotin

Katalognummer: B145586
CAS-Nummer: 159776-69-9
Molekulargewicht: 640.9 g/mol
InChI-Schlüssel: XSAKVDNHFRWJKS-IIZANFQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization within Antimitotic Agents

Antimitotic agents are a class of therapeutic compounds that inhibit cell proliferation by interfering with microtubule function, a critical component of the cellular cytoskeleton essential for mitosis (cell division) smolecule.comacs.org. Microtubules are dynamic structures formed by the polymerization of tubulin dimers smolecule.comacs.org. Cemadotin disrupts cell division by targeting these microtubules smolecule.com. It binds to tubulin, preventing its polymerization and the formation of the mitotic spindle necessary for chromosome separation smolecule.com. This interference ultimately leads to cell cycle arrest, typically at the metaphase-anaphase transition, and can result in cell death smolecule.comacs.org. This compound's action on microtubules involves suppressing their dynamics, specifically affecting the rates of growth and shortening and enhancing the frequency of rescue events acs.orgnih.govacs.org. This mechanism of suppressing microtubule dynamics without necessarily causing significant depolymerization at lower concentrations appears to be a key aspect of its antitumor action acs.orgnih.govacs.org.

Derivation and Classification as a Dolastatin 15 Analogue

This compound is a synthetic analogue of Dolastatin 15 nih.govmedchemexpress.comnih.govnih.gov. The dolastatins are a group of cytotoxic peptides originally isolated from the Indian Ocean sea hare, Dolabella auricularia acs.orgresearchgate.netaacrjournals.orgncats.io. These natural products are known for their potent inhibition of microtubule assembly and tubulin polymerization nih.govresearchgate.net. This compound is a linear pentapeptide analogue of Dolastatin 15 researchgate.netaacrjournals.org. The structural relationship to Dolastatin 15 is key to understanding this compound's biological activity, as modifications of the natural dolastatin structure led to the development of synthetic analogues like this compound with potentially improved properties acs.orgresearchgate.netaacrjournals.org. Structure-activity relationship (SAR) studies of dolastatin analogues have aimed to identify critical structural elements required for antimicrotubule activity gardp.orgsigmaaldrich.com.

Historical Research Trajectory and Clinical Development Overview

The preclinical studies of this compound demonstrated potent antitumor effects against various cancer cell lines and the growth of human tumor xenografts in mice medchemexpress.comsmolecule.comnih.gov. These promising results led to its evaluation in clinical trials nih.govmedchemexpress.comnih.govacs.orgresearchgate.netaacrjournals.org. This compound advanced into Phase I and Phase II clinical trials for the potential treatment of various cancers, including metastatic breast cancer and malignant melanoma nih.govacs.orgresearchgate.netaacrjournals.org.

Early Phase I studies explored different administration schedules, including a 5-minute intravenous infusion and a 24-hour infusion researchgate.netnih.gov. These initial studies encountered dose-limiting toxicities, notably cardiovascular toxicity, primarily severe hypertension researchgate.netnih.gov. Subsequent Phase I studies investigating alternative schedules, such as a 5-day continuous intravenous infusion, aimed to mitigate these toxicities nih.govresearchgate.net. The 5-day continuous infusion schedule showed that cardiovascular toxicity was substantially reduced, with reversible dose-related neutropenia becoming the principal dose-limiting toxicity nih.govresearchgate.net.

Despite showing some evidence of stable disease in some patients and minor tumor regressions in others during clinical trials, objective antitumor responses were not consistently observed researchgate.netaacrjournals.orgnih.gov. Ultimately, clinical trials with this compound were discontinued due to limited objective cytotoxicity observed in Phase II trials and toxicities encountered in Phase I studies researchgate.net. The clinical development of this compound, along with Dolastatin 10, was eventually halted due to a lack of clinical activity at tolerable doses aacrjournals.orgsci-hub.se.

Preclinical studies comparing this compound to other agents, such as DM1, in murine tumor cell lines indicated differences in susceptibility aacrjournals.org.

Selected Preclinical Cytotoxicity Data (Illustrative)

Cell LineIC50 (nM)Source Snippet
HEK 2930.7 medchemexpress.com
F914.8 medchemexpress.com
HL600.5 medchemexpress.com

Summary of Select Phase I Trial Findings (Illustrative)

Administration ScheduleDose Levels Evaluated (mg/m²)Principal Dose-Limiting ToxicityObjective ResponsesSource Snippets
5-day continuous IV infusion2.5 to 17.5NeutropeniaNone nih.govresearchgate.net
24-hour infusion10.0 to 27.5HypertensionNone observed, minor regressions seen nih.gov

While this compound did not achieve widespread clinical use, research into its mechanism of action has contributed to the understanding of microtubule-targeting agents and the challenges associated with developing dolastatin analogues for therapeutic purposes acs.orgaacrjournals.orgaacrjournals.org. Subsequent research has explored other dolastatin-15 analogues, such as Tasidotin, which were designed with modifications aimed at improving metabolic stability and reducing the cardiovascular toxicity observed with this compound aacrjournals.orgaacrjournals.org.

Eigenschaften

CAS-Nummer

159776-69-9

Molekularformel

C35H56N6O5

Molekulargewicht

640.9 g/mol

IUPAC-Name

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

InChI-Schlüssel

XSAKVDNHFRWJKS-IIZANFQQSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Isomerische SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

Kanonische SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Sequenz

VVVPP

Synonyme

cemadotin
LU 103793
LU-103793
LU103793
N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
NSC 669356D
NSC D-669356
NSC D669356
NSC-669356D
NSC-D669356

Herkunft des Produkts

United States

Molecular and Cellular Mechanisms of Action of Cemadotin

Tubulin Binding and Microtubule Dynamics Modulation

Cemadotin binds to tubulin, influencing the dynamic behavior of microtubules. nih.govacs.org Studies have shown that this compound strongly suppresses microtubule dynamic instability. nih.govacs.orgaacrjournals.org

Interaction with Tubulin Subunits.

This compound binds to tubulin with moderate affinity. aacrjournals.org Scatchard analysis of this compound binding to tubulin has indicated the presence of two classes of binding sites with different affinities. nih.govacs.orgacs.org

Binding Site ClassDissociation Constant (Kd)
High-affinity19.4 µM nih.govacs.orgacs.org
Low-affinity136 µM nih.govacs.orgacs.org

This compound does not inhibit the binding of vinblastine to tubulin, nor does vinblastine inhibit this compound binding, suggesting distinct binding sites for these agents. nih.govacs.org

Suppression of Microtubule Dynamic Instability.

This compound strongly suppresses the dynamic instability of microtubules. nih.govacs.orgaacrjournals.org This effect has been observed in vitro using purified bovine brain tubulin. nih.govacs.org Dynamic instability refers to the alternating phases of growth (polymerization) and shortening (depolymerization) that microtubules undergo, which is critical for processes like spindle formation during mitosis. aacrjournals.org

Effects on Microtubule Polymerization and Depolymerization.

This compound inhibits microtubule polymerization in a concentration-dependent manner. ncats.io Turbidity assays with bovine brain microtubules have shown an IC50 of 7 µM for this inhibition. ncats.io At low concentrations, this compound suppresses dynamics without causing significant microtubule depolymerization. nih.govacs.org At higher micromolar concentrations, it appears to induce microtubule depolymerization by binding to soluble tubulin and promoting the formation of small oligomers or aggregates rather than microtubules. acs.org this compound primarily suppresses the rates of growth and shortening and enhances the frequency of rescue, with minimal effect on the frequency of catastrophe. acs.org

Distinguishing Binding Sites from Other Microtubule-Targeting Agents.

This compound binds to a novel site in tubulin, distinct from the binding sites of other microtubule-targeting agents like vinblastine. nih.govacs.orgacs.org This is supported by the observation that this compound does not inhibit vinblastine binding and vice versa. nih.govacs.org Each antimitotic drug characterized to date appears to bind uniquely to tubulin or microtubules, resulting in distinct suppressive effects on microtubule dynamics. acs.org

Cell Cycle Perturbation and Mitotic Arrest.

This compound blocks cells at mitosis. nih.govncats.iosmolecule.comnih.govacs.orgcancer.govmedchemexpress.com Its ability to suppress spindle microtubule dynamics is considered a principal mechanism by which it inhibits cell cycle progression at mitosis. aacrjournals.org Cells with impaired spindle microtubule dynamics, induced by antimitotic drugs, can exhibit misaligned chromosomes and abnormal spindles, leading to arrest or slow progression through mitosis. aacrjournals.org this compound's disruption of microtubule dynamics prevents the formation of the mitotic spindle necessary for chromosome separation, ultimately leading to cell cycle arrest. smolecule.com This arrest typically occurs in the G2 and M phases of the cell cycle. researchgate.netnih.gov

Preclinical Pharmacological Investigations of Cemadotin

In Vitro Efficacy Studies

In vitro studies have demonstrated that cemadotin possesses potent antiproliferative activity across a range of tumor cell lines. researchgate.netncats.iotargetmol.comnih.govmedchemexpress.comacs.orgaacrjournals.org Its mechanism involves the disruption of microtubule dynamics, essential components for cell division. ncats.iotargetmol.comnih.govmedchemexpress.comacs.orgsmolecule.com

Inhibition of Cell Proliferation across Diverse Tumor Cell Lines.

This compound inhibits cell proliferation by blocking cells at mitosis. ncats.ionih.govmedchemexpress.com This effect is attributed to its ability to suppress microtubule dynamics. ncats.ionih.govacs.org Studies have shown that this compound is highly cytotoxic in vitro. targetmol.com For instance, it exhibited cytotoxicity against HEK 293, F9, and HL60 cancer cells with IC50 values of 0.7 nM, 14.8 nM, and 0.5 nM, respectively. medchemexpress.com It has been shown to inhibit cell proliferation in lymphoma cell lines by blocking mitosis at the G2/M phase. mdpi.com

Cytotoxic Potency Spectrum.

This compound exhibits a potent cytotoxic spectrum. medchemexpress.comaacrjournals.org It has been described as highly cytotoxic in vitro with an IC50 value reported as low as 0.1 nM. targetmol.com Another study reported IC50 values in the nanomolar range for several cell lines, including HEK 293 (0.7 nM), F9 (14.8 nM), and HL60 (0.5 nM). medchemexpress.com This indicates potent cell growth inhibitory activity against diverse cancer cell types.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (nM)
HEK 2930.7
F914.8
HL600.5

This compound inhibits microtubule polymerization in a concentration-dependent manner, with an IC50 of 7 µM. ncats.iotargetmol.com It also induces depolymerization of preassembled microtubules. targetmol.com

In Vivo Antitumor Activity in Xenograft Models.

This compound has demonstrated activity in in vivo tumor xenograft models. researchgate.netnih.govmedchemexpress.comacs.org It inhibits the growth of human tumor xenografts in mice. medchemexpress.comacs.org Preclinical studies have shown promising results for its antitumor activity against various cancers in animal models, including breast, ovarian, lung, and colon cancers. smolecule.com These studies have indicated this compound's capacity to inhibit cancer cell proliferation and induce cell death in vivo. smolecule.com this compound has been shown to cause tumor growth delays in xenograft models. rsc.orgnih.gov

Comparative Preclinical Analyses with Structurally Related Dolastatin Analogues.

This compound is a synthetic analogue of dolastatin 15. researchgate.netncats.iotargetmol.commedchemexpress.comacs.org Dolastatin 15, like dolastatin 10, acts on tubulin polymerization. rsc.org Both dolastatin-15 and this compound bind to tubulin and inhibit microtubule polymerization in vitro and in cultured tumor cells. aacrjournals.org this compound also suppresses microtubule dynamic instability in vitro. aacrjournals.org

Another synthetic analogue of dolastatin 15, tasidotin (ILX-651), was developed with modifications aimed at improving pharmacological properties, such as metabolic stability. sci-hub.boxaacrjournals.org Preclinical studies comparing tasidotin with this compound indicated that tasidotin exerted significantly less cardiovascular toxicity in rats and dogs. aacrjournals.orgaacrjournals.orgsci-hub.se Tasidotin was synthesized using the this compound backbone but with a substitution at the COOH-terminal benzylamide group. aacrjournals.org Tasidotin showed broad and potent antitumor activity in vitro and prominent activity against various murine tumors and human tumor xenografts. aacrjournals.org

Comparative studies have also been conducted with other microtubule-targeting agents. For example, the murine tumor cell lines F9 and C1498 were found to be more susceptible to DM1 than this compound. aacrjournals.org

Table 2: Comparison of this compound and Tasidotin Preclinical Properties

FeatureThis compoundTasidotin (ILX-651)
OriginSynthetic analogue of Dolastatin 15 researchgate.nettargetmol.comSynthetic analogue of Dolastatin 15 aacrjournals.orgaacrjournals.org
Microtubule InteractionInhibits polymerization, suppresses dynamics ncats.iotargetmol.comnih.govaacrjournals.orgInhibits polymerization, unique effects on microtubules aacrjournals.orgaacrjournals.org
Cardiovascular Toxicity (Preclinical)Associated with toxicity aacrjournals.orgsci-hub.boxaacrjournals.orgSignificantly less toxicity aacrjournals.orgaacrjournals.orgsci-hub.se
Metabolic StabilityRapid metabolism sci-hub.boxaacrjournals.orgSuperior metabolic stability aacrjournals.org
Oral BioavailabilityNot specified in search resultsAcceptable in dogs aacrjournals.org

Translational Research and Clinical Development of Cemadotin

Early-Phase Clinical Trial Evaluations

Cemadotin has been evaluated in early-phase clinical trials to determine its potential as a cancer therapeutic agent ncats.ioresearchgate.net.

Clinical Efficacy Assessments in Advanced Malignancies.

In early clinical evaluations, this compound was studied in patients with advanced malignancies researchgate.netnih.govnih.govscispace.comaacrjournals.org. Despite showing potent antiproliferative activity in preclinical models, objective antitumor responses were not observed in some phase I and phase II clinical trials researchgate.netnih.govaacrjournals.org. For instance, in a phase I study administering this compound as a 24-hour continuous intravenous infusion to patients with advanced cancer, neither partial nor complete responses were seen, although minor tumor regressions were noted in individual patients with carcinoma of unknown primary and liver metastases from colon cancer nih.gov. Similarly, a phase I study evaluating a 5-day continuous intravenous infusion of this compound in heavily pretreated patients with refractory solid tumors reported no objective antitumor responses researchgate.netnih.gov. Clinical trials with this compound were reportedly discontinued due to a lack of considerable cytotoxicity observed in phase II trials researchgate.net.

Characterization of Clinical Response Profiles.

The clinical response profiles observed in early trials of this compound were generally limited researchgate.netnih.govnih.govscispace.comaacrjournals.org. While objective responses (complete or partial tumor regression) were not consistently achieved, some studies noted instances of minor tumor regression or stable disease in patients with advanced solid tumors researchgate.netnih.govaacrjournals.org. The lack of significant objective responses contributed to the discontinuation of further clinical development for certain indications ncats.ioresearchgate.net.

Pharmacokinetic and Pharmacodynamic Research in Clinical Settings

Pharmacokinetic and pharmacodynamic studies were conducted during the clinical development of this compound to understand its behavior within the body and its effects on biological targets nih.govnih.govscispace.comaacrjournals.orgsci-hub.box.

Systemic Exposure and Disposition Dynamics.

Pharmacokinetic analyses were performed in clinical trials to characterize the systemic exposure and disposition dynamics of this compound nih.govnih.govscispace.comaacrjournals.orgsci-hub.box. In a phase I study using a 24-hour continuous intravenous infusion, linear pharmacokinetics were observed nih.gov. Another phase I study utilizing a 5-day continuous intravenous infusion found that the this compound RIA-detectable species exhibited apparent first-order pharmacokinetics across the tested dose range nih.gov. The mean steady-state blood concentration at the maximum tolerated dose (MTD) of 12.5 mg/m² was reported as 282 ± 7 nM nih.gov. Blood levels decayed monoexponentially after the infusion, with a mean half-life of 13.2 ± 4.3 hours nih.gov. Mean values for total blood clearance and apparent volume of distribution at steady state were 0.52 ± 0.09 L/h/m² and 9.9 ± 3.3 L/m², respectively nih.gov.

Metabolite Identification and Pharmacological Activity.

Research into this compound's metabolism indicated the presence of metabolites nih.govscispace.comsci-hub.box. A radioimmunoassay (RIA) used in pharmacokinetic studies detected both the parent drug and its metabolites that retained an intact N-terminal region of the molecule nih.gov. The literature on this compound often references its intracellular metabolism to a metabolite known as P5 researchgate.netnih.gov. P5 is described as a pentapeptide that is also present in dolastatin 15 and tasidotin, another dolastatin analog nih.gov. While some sources suggest P5 may have equivalent or greater activity with tubulin than the parent compound, studies specifically documenting this transformation or the activity of this compound-derived P5 against tubulin were reportedly never published researchgate.netnih.gov. However, P5 has been shown to be substantially more potent than tasidotin as an inhibitor of microtubule assembly and dynamics researchgate.net. Further metabolism of P5 can occur, leading to the formation of proline and presumably another metabolite, P4, which showed little activity as either an antitubulin or cytotoxic agent nih.gov.

Influence of Administration Modalities on Systemic Exposure and Toxicity Profiles.

The administration modality of this compound was found to influence its systemic exposure and toxicity profile nih.govscispace.comaacrjournals.orgsci-hub.box. Initial studies with this compound revealed severe hypertension across different administration schedules, including a 5-minute injection and a 24-hour infusion sci-hub.boxaacrjournals.org. This cardiovascular toxicity, including hypertension, angina, and myocardial infarction, was associated with the magnitude of the peak blood levels of the parent drug or its metabolites researchgate.netnih.govsci-hub.boxaacrjournals.org. However, administering this compound as a 120-hour (5-day) continuous intravenous infusion appeared to avoid the cardiotoxic effects observed with shorter infusion times researchgate.netnih.gov. This suggests that cardiovascular toxicity may be linked to peak blood levels, while myelotoxicity (such as neutropenia) might be related to the duration for which blood levels exceed a certain threshold concentration researchgate.netnih.gov.

Mechanisms of Clinical Toxicity and Safety Profile Elucidation

This compound, a synthetic analogue of dolastatin 15, has been investigated in clinical trials for its potential antineoplastic activity, which is primarily mediated by its interaction with microtubules. While its mechanism of action involves suppressing spindle microtubule dynamics by binding to tubulin and blocking mitosis, clinical development has been significantly impacted by observed toxicities nih.govncats.ioacs.orgcancer.gov. Elucidating the mechanisms underlying these toxicities has been crucial in understanding the safety profile of this compound.

Cardiovascular Systemic Responses

Cardiovascular toxicity emerged as a significant dose-limiting factor in early clinical trials of this compound, particularly when administered as a rapid intravenous bolus injection or a 24-hour infusion karger.comnih.gov. These effects included reversible hypertension and, in some cases, cardiac ischemia or myocardial infarction karger.comnih.gov.

Research suggests that the cardiovascular toxicity may be associated with the magnitude of peak blood levels of this compound or its metabolites researchgate.netnih.gov. This observation led to investigations into alternative administration schedules. A phase I study evaluating this compound as a 5-day continuous intravenous infusion found no evidence of the cardiovascular toxicity noted in prior studies using shorter infusion times researchgate.netnih.gov. This suggests that prolonging the drug administration to avoid high peak blood levels could mitigate the cardiovascular adverse effects karger.comresearchgate.netnih.gov.

The precise mechanism of the observed cardiovascular side effects remains unclear karger.comnih.gov. However, studies comparing this compound to tasidotin, a chemically modified derivative, noted that tasidotin exerted significantly less cardiovascular toxicity in preclinical studies, although the reasons for this improved profile are not fully understood aacrjournals.orgresearchgate.net. This highlights the complexity of microtubule-targeting drug-induced cardiotoxicity, which can involve direct effects on cardiomyocytes or indirect interactions with other components of the cardiovascular system, potentially leading to functional or structural changes frontiersin.org.

Hematologic System Perturbations

Hematologic toxicity, specifically reversible dose-related neutropenia, was identified as a principal dose-limiting toxicity in some this compound clinical trials, particularly with a 5-day continuous intravenous infusion schedule researchgate.netnih.gov. Myelotoxicity, in contrast to cardiovascular toxicity, appears to be related to the duration of time that blood levels of this compound exceed a certain threshold concentration researchgate.netnih.gov.

While neutropenia was a notable hematologic effect, other studies with different administration schedules (e.g., rapid intravenous bolus) did not observe significant myelotoxicity karger.com. This further supports the notion that the pharmacokinetic profile, influenced by the administration method, plays a crucial role in the manifestation of different toxicities.

Other Systemic Adverse Manifestations

Beyond cardiovascular and hematologic effects, other systemic adverse manifestations have been reported in clinical trials of this compound. These moderate nonhematologic toxicities included nausea and vomiting, asthenia (weakness or lack of energy), drug fever, and pain at the tumor site karger.comresearchgate.net. Transient liver enzyme elevation was also observed in some cases nih.gov.

Summary of Key Toxicities and Proposed Mechanisms/Associations:

System AffectedKey ToxicitiesProposed Mechanism/Association
CardiovascularHypertension, Cardiac Ischemia, Myocardial InfarctionAssociated with high peak blood levels researchgate.netnih.gov
HematologicNeutropenia (dose-related, reversible)Related to duration of blood levels above a threshold researchgate.netnih.gov
Other SystemicNausea, Vomiting, Asthenia, Drug Fever, Tumor Pain, Transient Liver Enzyme ElevationNot explicitly detailed in provided sources within scope

Molecular Basis of Resistance and Sensitivity to Cemadotin

Intrinsic Mechanisms of Cellular Resistance

Intrinsic resistance refers to pre-existing properties of cancer cells that limit their sensitivity to Cemadotin before any drug exposure. One significant factor is the intracellular metabolism of this compound. This compound is hydrolyzed intracellularly to form a pentapeptide metabolite known as P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline). nih.gov While P5 is also present in dolastatin 15, its activity relative to this compound has been debated in the literature, with some studies suggesting it has equivalent or greater activity with tubulin, although published data specifically on this compound-derived P5's activity against tubulin were noted as lacking in one source. nih.gov However, P5 has been shown to be substantially more potent than tasidotin (an analog of dolastatin 15 and this compound) as an inhibitor of microtubule assembly and dynamics. nih.gov A major factor in resistance to tasidotin, and potentially this compound due to the shared metabolic pathway to P5, appears to be the cell line's ability to degrade P5. nih.gov Cell lines that are more sensitive to tasidotin show a greater persistence of P5. nih.gov

Another potential intrinsic resistance mechanism, common to many microtubule-targeting agents, involves the expression and function of ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1). nih.govresearchgate.net While this compound is a dolastatin 15 analogue, and dolastatin 15 is a P-glycoprotein substrate, the extent to which this compound is affected by P-gp mediated efflux contributes to intrinsic resistance is a relevant consideration. nih.gov Some studies on other synthetic analogues of dolastatin 15, like HTI-286, have shown substantially less interaction with P-glycoprotein compared to commonly used antimicrotubule agents, suggesting that not all dolastatin analogues are equally impacted by this mechanism. researchgate.net

The intrinsic expression levels and isoforms of tubulin itself can also play a role in sensitivity. Alterations in tubulin isotypes, such as the overexpression of βIII-tubulin, have been associated with resistance to microtubule-targeting agents like taxanes and vinca-site binding agents. nih.govnih.gov While direct research specifically linking tubulin isotype expression to this compound sensitivity was not prominently found, it represents a plausible intrinsic resistance mechanism given this compound's mechanism of action.

Acquired Resistance Pathways

Acquired resistance develops when cancer cells, initially sensitive to this compound, become less responsive or unresponsive after exposure to the drug. This can occur through various mechanisms, often involving adaptations that reduce intracellular drug accumulation, alter drug targets, or activate survival pathways.

One pathway for acquired resistance could involve increased degradation of the active metabolite, P5. If cells exposed to this compound upregulate mechanisms that break down P5 more efficiently, lower intracellular concentrations of the active species would be available to interact with tubulin, leading to reduced efficacy. This builds upon the intrinsic mechanism related to P5 degradation. nih.gov

Changes in the expression or function of tubulin could also contribute to acquired resistance. This might involve mutations in tubulin genes that affect drug binding or alterations in tubulin post-translational modifications that impact microtubule dynamics and stability. While specific mutations conferring acquired resistance to this compound were not detailed in the search results, such alterations are known mechanisms of acquired resistance to other tubulin-targeting agents.

Furthermore, acquired resistance can involve the upregulation of drug efflux transporters, even if the intrinsic interaction is limited. Chronic exposure to a drug can select for cells that overexpress ABC transporters, pumping the drug out of the cell and reducing its intracellular concentration below cytotoxic levels. researchgate.netmdpi.comoaepublish.com Studies on acquired resistance to other agents, including antibody-drug conjugates utilizing potent payloads, highlight the role of upregulated drug efflux transporters. mdpi.com

Activation of alternative signaling pathways that promote cell survival or bypass the cell cycle arrest induced by this compound could also mediate acquired resistance. Cancer cells can develop the ability to activate second proto-oncogenes or alter signaling cascades downstream of the microtubule complex to overcome the drug's inhibitory effects. oaepublish.comscispace.com The tumor microenvironment can also dynamically change during treatment, contributing to acquired resistance through complex interactions between cancer cells and their surroundings. oaepublish.com

Cemadotin in Combination Therapies and Advanced Delivery Systems

Synergistic Interactions with Co-Administered Agents

Investigating synergistic interactions between Cemadotin and other therapeutic agents is a crucial aspect of developing effective combination therapies. Synergy in drug combinations occurs when the combined effect of two or more drugs is greater than the sum of their individual effects nih.govbiorxiv.org. This can potentially lead to improved efficacy, reduced dosages of individual agents, and a decrease in associated toxicities nih.govmdpi.com.

Research into synergistic drug combinations often involves in vitro experiments to measure the post-treatment viability of cancer cell populations biorxiv.org. Various mathematical models and approaches, such as the Loewe additivity and Bliss independence models, are employed to quantify drug interactions and determine whether a combination is synergistic, additive, or antagonistic nih.govmdpi.com. A combination index (CI) is often calculated, where a CI value below 1 typically indicates synergy nih.gov.

While the provided search results discuss the general principles and methods for evaluating synergistic drug combinations and provide examples with other compounds like Ceramide and Docetaxel, and Gemcitabine and MK-8776, specific detailed research findings on synergistic interactions involving this compound with co-administered agents were not prominently featured in the search results. biorxiv.orgnih.gov The principles of combination therapy aim to exploit different molecular pathways involved in disease genesis to improve treatment efficiency and potentially overcome drug resistance nih.govmdpi.com.

Development of Antibody-Drug Conjugates (ADCs) Incorporating this compound

Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the cytotoxic power of small-molecule drugs abzena.combeonemedicines.usnih.gov. This compound has been investigated as a potent cytotoxic payload for incorporation into ADC constructs mdpi.comaacrjournals.org. ADCs are designed to selectively deliver the cytotoxic agent to tumor cells that express a specific target antigen, thereby minimizing exposure and toxicity to healthy tissues beonemedicines.usnih.gov.

The general structure of an ADC consists of a monoclonal antibody, a stable linker, and a cytotoxic payload abzena.comnih.gov. The antibody provides targeting specificity, binding to antigens overexpressed on cancer cell surfaces beonemedicines.usnih.gov. The linker is designed to remain stable in systemic circulation but release the payload efficiently once the ADC reaches the tumor microenvironment or is internalized by the target cell abzena.comresearchgate.net.

Design and Linker Chemistry Research

The design of this compound-based ADCs involves careful consideration of the antibody, the linker, and the conjugation strategy to achieve optimal therapeutic properties abzena.comfrontiersin.org. Linker chemistry plays a critical role in the stability of the ADC in circulation and the efficient release of the this compound payload within the tumor abzena.comfrontiersin.org.

Research in linker chemistry for ADCs has evolved significantly, moving from early approaches that sometimes faced issues with instability and premature payload release to more refined designs abzena.com. Cleavable linkers are designed to be cleaved under specific conditions prevalent in the tumor microenvironment or within the target cell, such as low pH, elevated enzyme levels (like cathepsins), or reducing environments rsc.orgcam.ac.uk. Non-cleavable linkers, on the other hand, rely on the degradation of the antibody within the lysosome to release the payload abzena.com.

In the context of this compound ADCs, studies have explored different linker types and conjugation methods. For instance, an engineered antibody was conjugated with a this compound aldehyde derivative using a cleavable thiazolidine linkage designed for slow release acs.org. Another approach involved incorporating engineered amino acids, such as selenocysteine, into antibodies for site-specific conjugation, aiming for homogeneous ADCs with a defined drug-to-antibody ratio (DAR) acs.org. Disulfide linkers have also been used, where payload release can be triggered by reducing agents like glutathione, which are often present at higher concentrations in the tumor microenvironment mdpi.comrsc.org.

Achieving a balance between ADC stability in systemic circulation and efficient payload release at the tumor site is a key challenge in linker design abzena.comfrontiersin.org. Site-specific conjugation techniques are being developed to control the location of drug attachment on the antibody and the drug-to-antibody ratio, contributing to the homogeneity and potentially improved therapeutic index of ADCs abzena.comnih.govacs.org.

Targeted Delivery and Enhanced Antitumor Activity

The primary goal of incorporating this compound into an ADC is to achieve targeted delivery to cancer cells, thereby enhancing its antitumor activity while minimizing systemic toxicity beonemedicines.usnih.gov. The antibody component of the ADC directs the conjugate to tumor cells expressing the specific target antigen beonemedicines.us. Upon binding and often internalization, the this compound payload is released, exerting its cytotoxic effect on the cancer cell beonemedicines.us.

Studies using this compound as a payload in ADCs have demonstrated antitumor activity in preclinical models. For example, ADCs utilizing this compound have shown potency against antigen-expressing cells in vitro acs.org. In vivo studies with this compound-based ADCs have also indicated tumor growth delays mdpi.com. The efficacy of ADCs can be influenced by factors such as the affinity of the antibody for its target, the efficiency of internalization (for internalizing targets), the stability of the linker, and the potency of the released payload beonemedicines.usmdpi.comfrontiersin.org.

The concept of a "bystander effect" is also relevant to ADCs with cleavable linkers. If the released payload can diffuse out of the targeted cell and kill neighboring tumor cells that may have lower or no antigen expression, this can contribute to enhanced antitumor activity mdpi.comresearchgate.net. This mechanism is particularly relevant for ADCs targeting antigens that are not rapidly internalized or for those targeting the tumor stroma or vasculature mdpi.comrsc.org.

Preclinical studies evaluating ADCs often involve assessing tumor growth inhibition and survival in xenograft models nih.gov. The therapeutic index of ADCs, representing the balance between efficacy and toxicity, is a critical parameter evaluated during development nih.govfrontiersin.org.

Immunomodulatory Aspects of this compound-ADCs

While the primary mechanism of action for this compound as a cytotoxic payload in ADCs is its direct cell-killing effect, there is growing interest in the potential immunomodulatory aspects of ADCs. Some ADCs, depending on the payload and target, may influence the tumor microenvironment and interact with the immune system.

Emerging evidence suggests that cytotoxic drugs delivered by ADCs can potentially impact the tumor endothelium, influencing the infiltration of immune cells aacrjournals.org. Furthermore, the killing of cancer cells by ADCs can lead to the release of tumor antigens and damage-associated molecular patterns (DAMPs), which can potentially stimulate an antitumor immune response catalym.com.

Specific types of ADCs have been explored for their immunomodulatory capabilities, including those incorporating immunomodulatory agents or targeting immune checkpoints nih.govepo.orgmabdesign.fr. Additionally, some ADCs have been shown to induce immunogenic cell death, a process that can activate the immune system against the tumor catalym.com.

Structure-activity Relationship Sar and Analogue Development

Structural Modifications for Efficacy and Safety Optimization.

Structural modifications of Dolastatin 15 have been undertaken to develop analogues with improved therapeutic properties, including enhanced potency, altered pharmacokinetic profiles, and reduced toxicity. Cemadotin (LU 103793) itself represents a simplified pentapeptide analogue of the seven-subunit Dolastatin 15. nih.govnih.govresearchgate.netresearchgate.net Studies involving systematic variations of the Dolastatin 15 structure have revealed the impact of different residues and terminal modifications on cytotoxic activity and tubulin interaction.

One area of modification has involved the C-terminal (S)-dolapyrrolidinone unit (Dpy) of Dolastatin 15. Replacing this complex unit with a series of structurally diverse and more readily available amides generally resulted in analogues that retained cancer cell growth inhibition activities comparable to the parent molecule. However, these analogues were often less potent inhibitors of tubulin polymerization compared to Dolastatin 15. Despite this, they still induced mitotic arrest in cultured cells, consistent with tubulin being a primary target. nih.gov

Modifications at the N-terminal of Dolastatin 15 have also been explored, including the introduction of unnatural amino acid analogues with greater conformational restriction and hydrophobicity. Some of these compounds exhibited modest potency compared to this compound, highlighting the importance of the N-terminal region for activity. researchgate.net

Chimeric structures, combining elements of Dolastatin 10 and Dolastatin 15, have also been synthesized to evaluate the functional equivalence of specific units. Interchanging the dolaisoleuine residue of Dolastatin 10 with the MeVal-Pro dipeptide of Dolastatin 15 resulted in analogues with significantly decreased cytotoxic activity, although they maintained similar differential cytotoxicity profiles across various cell lines. nih.govmdpi.com This suggests that the relative positioning of key moieties, such as the N-dimethylamino and phenyl groups, is crucial for optimal activity. nih.gov

The development of antibody-drug conjugates (ADCs) utilizing Dolastatin 15 derivatives, including this compound and Tasidotin, represents another strategy for optimization. rsc.orgmedchemexpress.com Conjugation to antibodies targeting specific cancer cell markers aims to selectively deliver the cytotoxic payload to tumor cells, potentially enhancing efficacy and reducing systemic toxicity. Studies with this compound conjugated through a thiazolidine linker to a fibronectin antibody showed tumor growth delays in vitro. rsc.org

Identification of Key Pharmacophoric Elements.

SAR studies on Dolastatin 15 and its analogues have helped to identify key pharmacophoric elements essential for their antimitotic activity. While Dolastatin 15 is structurally related to Dolastatin 10, both targeting the vinca site on tubulin, biochemical and cellular data indicate differences in their interactions. rsc.orgnih.gov

Studies involving systematic modifications have pointed to the importance of specific amino acid residues and their configurations. For instance, alanine scanning studies on Dolastatin 10, a related peptide, pinpointed key residues like the Tyr moiety and indicated that while Pro could be replaced by N-Me-Ala, configurational changes of Pro from L to D were detrimental to activity. rsc.org While specific detailed pharmacophore models for this compound are not extensively described in the immediate search results, the SAR studies on Dolastatin 15 and its analogues provide strong indications. The C-terminal unit, despite its replaceability with various amides while retaining comparable cell growth inhibition, plays a role in tubulin polymerization inhibition. nih.gov The N-terminal modifications also influence potency, suggesting its contribution to the pharmacophore. researchgate.net The reduced activity of chimeric molecules highlights the critical spatial arrangement of the N-dimethylamino and phenyl moieties found in the parent dolastatins. nih.gov

Design and Synthesis of Novel Dolastatin 15 Analogues.

The insights gained from SAR studies have directly informed the design and synthesis of novel Dolastatin 15 analogues, with this compound being a prime example of a simplified, synthetically accessible derivative. researchgate.netresearchgate.net The synthesis of these analogues often involves sequential elongation approaches, which allow for structural diversification by incorporating different building blocks. rsc.org

Beyond this compound, researchers have synthesized a variety of other Dolastatin 15 analogues with modifications at different positions to explore their impact on activity. These efforts have included altering the C-terminal amide, introducing unnatural amino acids at the N-terminus, and creating hybrid molecules. researchgate.netnih.govmdpi.com The synthesis of these novel compounds allows for the further refinement of SAR and the identification of lead candidates with potentially improved therapeutic profiles.

Future Directions and Emerging Research Avenues

Repurposing and Novel Indications Exploration

Despite discontinuations in initial Phase II trials for certain cancers, the core mechanism of Cemadotin – disrupting microtubule dynamics and blocking cells at mitosis – remains a compelling target for various malignancies. ncats.ioacs.orgmdpi.com Research continues to explore its potential in other cancer types or in specific contexts where its mechanism might be particularly effective. The exploration of repurposing this compound could involve identifying cancers with specific biological characteristics that make them more susceptible to microtubule-targeting agents or investigating its use in combination therapies to enhance the effects of other drugs.

Advanced Preclinical Modeling for Translational Research

The development of more predictive preclinical models is crucial for assessing the potential of this compound and its analogues and improving the translation of research findings to clinical settings. Advanced in vitro and in vivo models, such as patient-derived xenografts (PDX) or organoids that better recapitulate the tumor microenvironment and heterogeneity, can provide more accurate insights into efficacy and potential response in patients. carcinotech.comresearchgate.net Studies utilizing these models can help identify specific tumor types or patient populations that might benefit most from this compound-based therapies and optimize treatment strategies before moving to clinical trials. Preclinical models of aging are also being optimized for translational research, which could be relevant if this compound's use is explored in older cancer patient populations. nih.gov

Integration with Immunotherapy Strategies

Emerging research explores the potential integration of this compound with immunotherapy approaches. While the primary mechanism of this compound is cytotoxic, its effects on the tumor microenvironment or on cancer cell characteristics might have synergistic effects when combined with immunotherapies like immune checkpoint inhibitors or cell-based therapies. mdpi.comgoogle.com For example, cytotoxic agents can sometimes induce immunogenic cell death, potentially stimulating an anti-tumor immune response. Investigating such combinations in preclinical models could reveal new therapeutic strategies where this compound plays a role in enhancing the effectiveness of immunotherapy.

Development of Less Toxic and More Potent Analogues

A significant area of future research involves the development of this compound analogues with improved therapeutic profiles, specifically focusing on reduced toxicity and increased potency. This compound is a synthetic analogue of dolastatin 15, and the exploration of other dolastatin 15 derivatives and synthetic modifications continues. mdpi.comresearchgate.netrsc.orgresearchgate.net The aim is to create compounds that retain or enhance the desired microtubule-targeting activity while minimizing off-target effects that contributed to toxicities in earlier trials. researchgate.netnih.gov Structure-activity relationship studies and advanced medicinal chemistry techniques are being employed to design and synthesize novel analogues with potentially improved pharmacokinetic and pharmacodynamic properties. nih.gov this compound derivatives are also being explored as payloads in antibody-drug conjugates (ADCs) to enable targeted delivery to cancer cells, potentially increasing efficacy and reducing systemic toxicity. rsc.orgoup.comresearchgate.netdntb.gov.uaspringernature.commdpi.com

Here is a table summarizing some data points related to this compound's activity from the search results:

CompoundActivityIC50/Kd ValueReference
This compoundInhibition of tubulin (Ki)1 µM medchemexpress.com
This compoundInhibition of microtubule polymerization7 µM (bovine brain) ncats.io
This compoundBinding to tubulin (Kd, high affinity)19.4 µM acs.org
This compoundBinding to tubulin (Kd, low affinity)136 µM acs.org
This compoundCytotoxicity (HEK 293 cells)0.7 nM medchemexpress.com
This compoundCytotoxicity (F9 cells)14.8 nM medchemexpress.com
This compoundCytotoxicity (HL60 cells)0.5 nM medchemexpress.com
Dolastatin 15Potency compared to Dolastatin 10Lower potency (nM range) rsc.org
TasidotinPotency compared to Tasidotin C-carboxylateLower potency researchgate.net
Tasidotin C-carboxylatePotency compared to Tasidotin10 to 30 times stronger researchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Cemadotin in preclinical studies?

  • Methodological Answer : Synthesis protocols must specify reaction conditions (solvents, catalysts, temperature) and purity thresholds (e.g., ≥95% by HPLC). Characterization should include NMR (1H/13C), mass spectrometry, and X-ray crystallography for structural confirmation. Ensure batch-to-batch consistency via comparative spectral analysis. Reproducibility requires detailed documentation of solvent purification steps and inert atmosphere protocols .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity and selectivity?

  • Methodological Answer : Use cell lines relevant to the target pathology (e.g., cancer cell lines with tubulin overexpression). Include positive controls (e.g., paclitaxel) and negative controls (untreated cells). Assess selectivity via parallel assays on non-target cells (e.g., human fibroblasts). Quantify IC50 values with dose-response curves (4-parameter logistic model) and validate statistical significance via ANOVA with post-hoc Tukey tests .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in animal models?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic-pharmacodynamic (PK-PD) data. Account for inter-subject variability using covariates like body weight and organ function. Survival analysis (Kaplan-Meier curves with log-rank tests) is critical for efficacy endpoints. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved in tubulin-binding assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, GTP concentration). Replicate experiments using standardized protocols (e.g., BRET-based tubulin polymerization assays). Cross-validate with cryo-EM to visualize binding conformations. Perform meta-analyses of published data to identify confounding variables (e.g., cell cycle synchronization methods) .

Q. What experimental strategies address this compound resistance observed in longitudinal in vivo studies?

  • Methodological Answer : Profile resistance mechanisms via RNA-seq of treated vs. untreated tumors to identify upregulated efflux pumps (e.g., P-gp) or tubulin isoform shifts. Validate using CRISPR knockouts of candidate genes. Combine this compound with P-gp inhibitors (e.g., verapamil) in co-administration trials. Monitor resistance dynamics with serial biopsies and single-cell sequencing .

Q. How should researchers optimize this compound’s formulation to mitigate off-target toxicity in CNS applications?

  • Methodological Answer : Employ blood-brain barrier (BBB) penetration assays (e.g., in vitro PAMPA-BBB models). Test nanoparticle encapsulation (PLGA polymers) or prodrug designs to enhance specificity. Quantify neurotoxicity via glial cell viability assays and in vivo electrophysiology. Use PET imaging with radiolabeled this compound to track biodistribution .

Q. What methodologies reconcile contradictions in this compound’s pharmacokinetic profiles across species?

  • Methodological Answer : Perform allometric scaling with species-specific cytochrome P450 activity data. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences. Cross-reference with human hepatocyte assays to predict clearance rates. Publish raw datasets (plasma concentration-time curves) in open-access repositories for independent validation .

Data Analysis and Interpretation

Q. How can researchers systematically review contradictory findings in this compound’s combination therapy trials?

  • Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion criteria (e.g., peer-reviewed studies, standardized dosing). Use GRADE criteria to assess evidence quality. Perform network meta-analyses to compare combination regimens (e.g., this compound + gemcitabine vs. This compound + cisplatin). Highlight heterogeneity sources (e.g., patient stratification, endpoint definitions) in sensitivity analyses .

Q. What computational tools are recommended for predicting this compound’s metabolite interactions?

  • Methodological Answer : Apply in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolites. Validate with LC-MS/MS fragmentation patterns in hepatic microsome assays. Use molecular docking (AutoDock Vina) to predict metabolite binding to off-target proteins (e.g., hERG channels). Cross-reference with ToxCast databases for toxicity risk assessment .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility in this compound studies amid variability in preclinical models? **

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed reporting of strain, sex, and housing conditions. Share raw data (e.g., tumor volume measurements, flow cytometry files) via platforms like Zenodo. Collaborate via multi-center trials to assess inter-lab variability. Publish negative results to counter publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cemadotin
Reactant of Route 2
Reactant of Route 2
Cemadotin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.